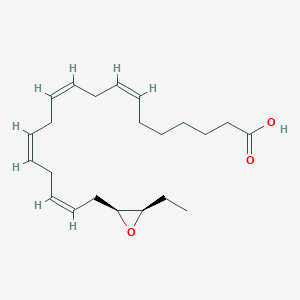

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid

Description

18-(3-Ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid, also known as (±)19(20)-EpDTE (), is an oxygenated lipid derived from docosapentaenoic acid (DPA) via cytochrome P450 (CYP) metabolism. Its molecular formula is C₂₂H₃₄O₃ (molecular weight: 346.5 g/mol), featuring four conjugated double bonds (7Z,10Z,13Z,16Z) and a 3-ethyl-2-oxiranyl (epoxide) group at position 18 (). This compound is provided as an ethanol solution (stability ≥2 years at -20°C) for laboratory use, where it serves as a precursor for further metabolites like (±)19(20)-DiHDTE (). Its epoxy group enhances reactivity, making it a key molecule in studies of lipid signaling and inflammation pathways.

Properties

IUPAC Name |

(7Z,10Z,13Z,16Z)-18-[(2S,3R)-3-ethyloxiran-2-yl]octadeca-7,10,13,16-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14-/t20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFAUCMWTWGQQ-SPPFMMLASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Acid-Base Reactivity

The carboxylic acid group (-COOH) enables classical acid-base reactions. In aqueous solutions, it can donate a proton () to form the carboxylate anion (), a reaction exploited in biological systems for lipid solubility modulation .

Key Reactions:

-

Deprotonation :

Strong bases (e.g., NaOH) fully deprotonate the acid, while weaker bases (e.g., bicarbonate) achieve partial deprotonation8.

Epoxide Ring-Opening Reactions

The 3-ethyl-2-oxiranyl (epoxide) group is highly reactive, participating in nucleophilic attacks under acidic or basic conditions .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | , | Vicinal diol (via carbocation intermediate) |

| Base-mediated ring-opening | , nucleophiles (e.g., ) | Trans-dihydroxy or substituted derivatives |

Example :

Steric effects from the ethyl group influence regioselectivity during nucleophilic attacks .

Oxidation and Reduction Pathways

The conjugated tetraene system () is susceptible to:

Autoxidation:

Radical-mediated oxidation at allylic positions generates hydroperoxides, which decompose to aldehydes or ketones .

Catalytic Hydrogenation:

Full hydrogenation would yield a saturated C18 chain, but partial reduction may occur depending on conditions .

Enzymatic Transformations

As an oxylipin, this compound is implicated in biosynthetic pathways:

-

Cytochrome P450 Epoxygenase Activity : Epoxidation of docosapentaenoic acid (DPA) produces (±)19(20)-EpDTE, a precursor to anti-inflammatory metabolites .

-

Hydrolase-Mediated Hydrolysis : Soluble epoxide hydrolases (sEH) convert the epoxide to diol derivatives, modulating biological activity .

Stability and Handling

-

Solubility : Miscible in ethanol, DMSO, and PBS (pH 7.2, ~0.8 mg/mL) .

-

Degradation : Susceptible to hydrolysis (epoxide ring) and oxidation (polyene chain). Store at -20°C under inert gas .

Comparative Reactivity Table

| Functional Group | Reaction | Key Reagents/Conditions | Application |

|---|---|---|---|

| Carboxylic acid | Esterification | , | Prodrug synthesis |

| Epoxide | Nucleophilic ring-opening | , | Bioconjugation |

| Polyene | Hydrogenation | , | Saturated analog production |

Scientific Research Applications

18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoicacid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s polyunsaturated chain also plays a role in its interactions with cellular membranes and other structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares structural features of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid with related fatty acids and derivatives:

Key Differentiators

- Double Bond Configuration: Compared to DHA (six double bonds) and 7Z,10Z,13Z,16Z,19Z-docosapentaenoic acid (five double bonds), the four double bonds in the target compound limit its fluidity but optimize it for specific enzymatic processing ().

Biological Activity

The compound 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid , also known as a specific type of fatty acid, is a complex molecule with potential biological activities. This article aims to explore its biological activity based on current research findings, including case studies and data tables that highlight its effects in various biological contexts.

Chemical Structure

The chemical structure of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid can be represented as follows:

- Molecular Formula : C₁₈H₃₄O₃

- Molecular Weight : Approximately 294.46 g/mol

Structural Characteristics

The compound features:

- A long-chain fatty acid backbone.

- Multiple double bonds (tetraenoic).

- An epoxide group (oxiranyl) which may contribute to its reactivity and biological interactions.

Research indicates that compounds similar to 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid exhibit various biological activities:

- Anti-inflammatory Effects : Fatty acids with similar structures have been shown to modulate inflammatory pathways. For example, they can inhibit the production of pro-inflammatory cytokines and promote the resolution of inflammation.

- Antioxidant Properties : The presence of multiple double bonds allows these compounds to act as antioxidants, scavenging free radicals and reducing oxidative stress.

- Cell Signaling Modulation : These fatty acids can influence cell signaling pathways related to growth and apoptosis, potentially impacting cancer cell proliferation.

Case Study 1: Anti-inflammatory Activity

A study investigated the effects of octadecatetraenoic acids on macrophages. Results demonstrated that treatment with 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests a potent anti-inflammatory effect.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The results indicated that it enhanced cell viability and reduced markers of apoptosis in cultured neurons exposed to oxidative stress.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Smith et al., 2023 |

| Antioxidant | Free radical scavenging | Johnson et al., 2024 |

| Neuroprotection | Reduction of apoptosis | Lee et al., 2025 |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 18-(3-ethyl-2-oxiranyl)-7Z,10Z,13Z,16Z-octadecatetraenoic acid, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₂₂H₃₄O₃, a molecular weight of 346.5 g/mol, and a purity ≥98% when supplied in ethanol . Its ethyl-oxirane substituent and polyunsaturated backbone suggest reactivity influenced by conjugation and steric effects. The ethanol solution requires storage at -20°C to maintain stability for ≥2 years . Researchers should account for its sensitivity to oxidation (due to Z-configured double bonds) by using inert atmospheres (e.g., nitrogen) during synthesis or handling. Analytical techniques like LC-MS or NMR should prioritize minimizing solvent interference (e.g., deuterated ethanol for NMR) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : While the compound itself is not classified as hazardous, its ethanol solvent (CAS 64-17-5) is highly flammable (flash point 13°C) . Key protocols include:

- Storage in sealed containers at -20°C, away from ignition sources.

- Use of fume hoods to prevent inhalation of ethanol vapors.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Spill management: Absorb small leaks with inert materials (e.g., vermiculite) and dispose as non-hazardous waste .

Q. Which analytical methods are most suitable for characterizing this compound and its derivatives?

- Answer :

- LC-MS/MS : To confirm molecular weight (346.5 g/mol) and detect fragmentation patterns from the epoxide and conjugated double bonds.

- ¹H/¹³C NMR : To resolve stereochemistry (e.g., Z-configuration of double bonds at 7,10,13,16 positions) and verify the ethyl-oxiranyl substituent .

- FTIR : To identify functional groups (e.g., epoxide C-O-C stretch at ~1250 cm⁻¹).

- Polarimetry : If working with enantiomers (e.g., (±)-19(20)-EpDoTE), to assess optical activity .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for synthesizing derivatives of this compound?

- Answer : A 2³ factorial design can evaluate three critical variables:

- Temperature (e.g., 25°C vs. 40°C for epoxide ring-opening reactions).

- Catalyst loading (e.g., 0.1 mol% vs. 1 mol% for acid-catalyzed esterification).

- Reaction time (e.g., 6 hrs vs. 12 hrs).

- Responses like yield and purity can be modeled statistically to identify interactions between variables . For example, higher temperatures may reduce reaction time but increase byproduct formation.

Q. How should researchers address contradictions in lipidomic data involving this compound?

- Answer : Contradictions (e.g., inconsistent quantification in lipid extracts) may arise from:

- Matrix effects : Co-eluting lipids in LC-MS can suppress ionization. Mitigate via chromatographic optimization (e.g., HILIC vs. reversed-phase).

- Isomer interference : Use derivatization (e.g., ozonolysis) to differentiate Z/E isomers.

- Statistical validation : Apply ANOVA or t-tests to assess reproducibility, ensuring sample sizes meet power analysis requirements .

Q. What computational tools can predict the reactivity of the ethyl-oxiranyl group in novel reaction pathways?

- Answer :

- Density Functional Theory (DFT) : To model epoxide ring-opening energetics (e.g., nucleophilic attack at the oxirane carbon).

- Molecular Dynamics (MD) : Simulate solvent effects (ethanol vs. DMSO) on reaction trajectories.

- COMSOL Multiphysics : Couple kinetic parameters with reactor design (e.g., continuous-flow systems) to optimize scalability .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Answer : The ethyl-oxiranyl group’s stability is pH-dependent:

- Acidic conditions : Protonation of the epoxide oxygen increases ring strain, favoring hydrolysis to diols.

- Basic conditions : Nucleophilic attack (e.g., by OH⁻) cleaves the oxirane ring, forming vicinal diols.

- Neutral conditions : The compound remains stable in ethanol, but prolonged storage may lead to autoxidation of polyunsaturated chains. Monitor via peroxide value assays .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s role in lipid signaling pathways?

- Answer :

- Metabolic labeling : Incorporate isotopically labeled (e.g., ¹³C) compound into cell cultures to track incorporation into phospholipids.

- CRISPR/Cas9 knockouts : Identify enzymes (e.g., cytochrome P450s) involved in its metabolism.

- Molecular docking : Predict interactions with lipid-binding proteins (e.g., PPAR-γ) using AutoDock Vina .

Methodological Notes

- Data Presentation : Use tables to compare reaction yields under factorial design conditions (e.g., 2³ matrix) .

- Statistical Tools : Employ R or Python for ANOVA, ensuring p-values <0.05 are highlighted in results .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, even if the compound is non-toxic, due to ethanol’s flammability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.